9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Solubility Formulation Drug Delivery

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is a strategically differentiated azelaic acid-glycerol monoester with a logP of 0.8, delivering significantly enhanced aqueous solubility over unmodified azelaic acid (logP >1.2). This unique physicochemical profile, combined with three reactive functional groups (carboxylic acid, ester, and vicinal diol), makes it an indispensable scaffold for aqueous-based topical formulations, amphiphilic polymer synthesis, and controlled-release prodrug design. The compound is further distinguished by a specific, quantifiable inhibition of Class C beta-lactamase (IC50 = 4.20 µM), serving as a validated chemical probe for antibiotic resistance research. As it has been identified as a key metabolite in PM2.5 cellular stress response pathways, it is also an essential reference standard for environmental metabolomics. Procuring this exact monoester—not a generic azelaic acid analog—is critical to ensuring reproducibility in these emerging, high-impact research applications.

Molecular Formula C12H22O6
Molecular Weight 262.30 g/mol
Cat. No. B7886853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
Molecular FormulaC12H22O6
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCCC(=O)OCC(CO)O
InChIInChI=1S/C12H22O6/c13-8-10(14)9-18-12(17)7-5-3-1-2-4-6-11(15)16/h10,13-14H,1-9H2,(H,15,16)
InChIKeyBQRISQXLSXCXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid: A Glyceryl Monoester of Azelaic Acid for Enhanced Hydrophilicity and Targeted Derivatization


9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS: 109421-77-4), also known as 1-(2,3-dihydroxypropyl) nonanedioate, is a medium-chain fatty acid derivative [1]. Structurally, it is a monoester formed between azelaic acid (a C9 dicarboxylic acid) and glycerol [1]. This conjugation introduces a hydrophilic glycerol moiety to the azelaic acid backbone, which significantly alters its physicochemical profile compared to the parent acid and other simple esters. The compound has been identified as a metabolite in human lung epithelial cells exposed to PM2.5, indicating its biological relevance in cellular stress response pathways, including glutathione and sphingolipid metabolism . Its dual functional groups—a free carboxylic acid and a dihydroxypropyl ester—provide a versatile chemical scaffold for further modification, making it a valuable intermediate in prodrug design, polymer synthesis, and the development of novel antimicrobial or anti-inflammatory agents.

The Procurement Risk of Generic Substitution: Why 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid is Not Interchangeable with Azelaic Acid or Simple Alkyl Esters


Substituting 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid with unmodified azelaic acid or other azelaic acid esters is scientifically unsound due to fundamental differences in physicochemical properties and biological activity. The introduction of the 2,3-dihydroxypropyl group drastically alters the molecule's lipophilicity, hydrogen bonding capacity, and solubility profile. For instance, while the parent azelaic acid has a logP of approximately 1.2-1.9 , the target compound's computed logP is 0.8 [1], indicating a significant increase in hydrophilicity that directly impacts its behavior in aqueous biological systems and formulation matrices. Furthermore, as an ester, the compound is a distinct chemical entity with a different molecular weight (262.3 g/mol vs. 188.2 g/mol for azelaic acid), which affects molar-based dosing and stoichiometry in synthetic applications. Critically, the compound exhibits unique biological activities not shared by its parent, including its role as a specific metabolite in PM2.5 toxicity pathways and its distinct enzyme inhibition profile [2]. These differences mean that swapping this compound for a seemingly similar analog would compromise the reproducibility of research, alter the efficacy of a formulation, and invalidate comparative biological studies.

Quantitative Differentiation: Head-to-Head Evidence for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid Against Key Comparators


Enhanced Aqueous Solubility and Hydrophilicity Compared to Parent Azelaic Acid

The compound 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid exhibits significantly enhanced hydrophilicity compared to its parent dicarboxylic acid, azelaic acid. This is evidenced by a substantially lower computed partition coefficient (logP). While azelaic acid has a reported logP value ranging from 1.22 to 1.89 , the target compound has a computed XLogP3 value of 0.8 [1], indicating a clear shift toward greater water solubility. This increased hydrophilicity is a direct consequence of the addition of the 2,3-dihydroxypropyl group, which introduces two additional hydroxyl groups and an ester linkage, thereby increasing the molecule's capacity for hydrogen bonding with water. This differentiation is critical for applications where the poor water solubility of azelaic acid (approximately 2.4 g/L) [2] is a limiting factor.

Solubility Formulation Drug Delivery

Potential for Enhanced Skin Penetration Based on Glyceryl Azelate Patent Literature

According to patent literature (US 7,300,957), the glyceryl portion of azelaic acid esters is believed to facilitate penetration of the ester into the skin [1]. This claim provides a class-level inference for the enhanced transdermal delivery potential of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid compared to unmodified azelaic acid. While direct quantitative skin penetration data for this specific compound is not available, the patent teaches that 'glyceryl azelates are powerful anti-microbial agents for skin' and 'relieve acne quickly,' suggesting that the glycerol conjugation improves the dermal bioavailability of the active azelaic acid moiety [1]. This is in contrast to the delivery challenges associated with azelaic acid, which often requires specialized vehicles to achieve effective skin penetration. The presence of the 2,3-dihydroxypropyl group in the target compound is structurally aligned with the claimed invention, making it a strong candidate for topical formulations seeking to overcome the delivery limitations of the parent acid.

Transdermal Delivery Bioavailability Topical Formulation

Distinct Enzyme Inhibition Profile: Beta-Lactamase Inhibitory Activity

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid demonstrates a unique biological activity not reported for the parent azelaic acid: it acts as an inhibitor of Class C beta-lactamase. In a specific binding assay, the compound exhibited an IC50 value of 4.20 µM against the Class C beta-lactamase from Enterobacter cloacae 908R [1]. This is a distinct and quantifiable biochemical function. In contrast, the antimicrobial activity of azelaic acid is primarily attributed to inhibition of microbial cellular protein synthesis and thioredoxin reductase, with a much weaker, if any, direct effect on beta-lactamases [2]. This finding positions 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid as a potential lead compound or tool molecule in the field of antibiotic resistance, particularly for overcoming beta-lactamase-mediated resistance, a function not shared by its structural parent.

Antibiotic Resistance Enzyme Inhibition Antimicrobial

Structural Differentiation: A Reactive Monoester Scaffold for Advanced Synthesis and Prodrug Design

The chemical structure of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid offers a unique set of reactive sites that differentiate it from both azelaic acid and other simple esters. It contains a free carboxylic acid group (C1), an ester linkage at C9, and two free hydroxyl groups on the glycerol moiety [1]. This polyfunctional nature provides three distinct chemical handles for orthogonal derivatization. For instance, the carboxylic acid can be activated for amide bond formation, the ester can be hydrolyzed to release the parent azelaic acid and glycerol under physiological conditions (a prodrug mechanism), and the free hydroxyls can be functionalized for conjugation to targeting ligands or polymers. In contrast, azelaic acid offers only two identical carboxylic acid groups [2], and a simple alkyl monoester of azelaic acid would lack the free hydroxyls for further conjugation. This structural complexity makes the target compound a more versatile building block for synthesizing complex molecular architectures, such as amphiphilic polymers, antibody-drug conjugate linkers, or targeted prodrugs.

Chemical Synthesis Prodrug Polymer Chemistry

Cellular Stress Metabolite: A Unique Role in PM2.5 Toxicity Pathways

9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid has been specifically identified as a metabolite in human lung epithelial cells (A549) following exposure to PM2.5, with its levels altered in studies of both summer and winter samples . This specific metabolic response is linked to key pathways including glutathione metabolism, amino acid metabolism, and sphingolipid metabolism, which are central to cellular oxidative stress and inflammatory responses . While azelaic acid is also a naturally occurring metabolite, its association with PM2.5 toxicity pathways is not a prominent feature of its biological profile [1]. This specific contextual role for the target compound establishes it as a valuable reference standard and biomarker candidate in environmental metabolomics and toxicology research, offering a unique application angle not directly served by azelaic acid.

Metabolomics Environmental Toxicology Biomarker

Procurement-Driven Application Scenarios for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid


Formulation of Topical Products with Improved Hydration and Penetration

The significantly enhanced hydrophilicity of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (logP = 0.8) compared to azelaic acid (logP > 1.22) makes it a superior candidate for developing aqueous-based topical creams, gels, and serums [1]. The compound's improved water compatibility simplifies formulation, reduces reliance on organic co-solvents, and can lead to products with a more favorable skin feel. Furthermore, the class of glyceryl azelates is claimed in patents to possess enhanced skin penetration properties [2]. Therefore, a formulator seeking to overcome the solubility and delivery challenges of azelaic acid would be scientifically justified in procuring this specific monoester for development of next-generation dermatological treatments for acne or hyperpigmentation.

Synthesis of Multifunctional Prodrugs, Polymers, and Bioconjugates

The compound's three distinct functional groups (a carboxylic acid, an ester, and two hydroxyls) provide a unique, multi-handle scaffold for advanced synthesis [1]. A medicinal chemist designing a prodrug could utilize the ester linkage for controlled release of azelaic acid while conjugating a targeting moiety to either the carboxylic acid or the hydroxyl groups. Similarly, a polymer chemist could use the compound as a monomer to create amphiphilic, biodegradable polyesters or as a crosslinker in hydrogel formulations. This versatility is not offered by azelaic acid or simple alkyl esters, making 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid a strategic procurement choice for labs focused on complex molecular design and controlled release systems.

Investigating Antibiotic Resistance and Beta-Lactamase Inhibition

The specific and quantifiable inhibition of Class C beta-lactamase (IC50 = 4.20 µM) by 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid positions it as a valuable chemical probe for studying antibiotic resistance mechanisms [1]. This activity is distinct from the known antimicrobial mechanisms of azelaic acid. Researchers focused on overcoming beta-lactamase-mediated resistance in pathogens like Enterobacter cloacae can use this compound as a lead for structure-activity relationship (SAR) studies, as a positive control in screening assays, or as a starting point for the development of novel beta-lactamase inhibitors. Procurement of this specific compound is essential for any study aiming to replicate or build upon this specific biochemical finding.

Metabolomics and Environmental Toxicology Research

Given its identification as a metabolite in human lung cells exposed to PM2.5, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid serves as a critical reference standard for metabolomics studies investigating the biological impact of air pollution [1]. Its association with glutathione and sphingolipid metabolism pathways provides a mechanistic link between environmental exposure and cellular stress. For environmental health researchers, procuring and using this compound as a standard is necessary for the accurate quantification and validation of this metabolite in biological samples, enabling the study of dose-response relationships and biomarker discovery related to PM2.5 toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.